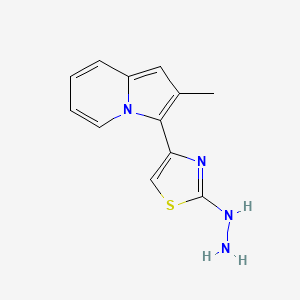
2-Hydrazinyl-4-(2-methylindolizin-3-yl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazinyl-4-(2-methylindolizin-3-yl)thiazole is a chemical compound with the molecular formula C12H12N4S and a molecular weight of 244.32 g/mol . This compound is known for its unique structure, which combines a thiazole ring with an indolizine moiety, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-(2-methylindolizin-3-yl)thiazole typically involves the reaction of appropriate thiazole and indolizine derivatives under specific conditions. One common method includes the condensation of 2-methylindolizine-3-carbaldehyde with thiosemicarbazide, followed by cyclization to form the thiazole ring . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Hydrazinyl-4-(2-methylindolizin-3-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted thiazole derivatives.
科学的研究の応用
2-Hydrazinyl-4-(2-methylindolizin-3-yl)thiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-Hydrazinyl-4-(2-methylindolizin-3-yl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Hydrazinylthiazole: A simpler analog without the indolizine moiety.
2-Methylindolizine: Lacks the thiazole ring but retains the indolizine structure.
Pyridine appended 2-hydrazinylthiazole derivatives: These compounds have been studied for their antimycobacterial activity.
Uniqueness
2-Hydrazinyl-4-(2-methylindolizin-3-yl)thiazole is unique due to its combined thiazole and indolizine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications.
特性
分子式 |
C12H12N4S |
|---|---|
分子量 |
244.32 g/mol |
IUPAC名 |
[4-(2-methylindolizin-3-yl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C12H12N4S/c1-8-6-9-4-2-3-5-16(9)11(8)10-7-17-12(14-10)15-13/h2-7H,13H2,1H3,(H,14,15) |
InChIキー |
ZDOHBJZLUCHKBI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C=CC=CC2=C1)C3=CSC(=N3)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


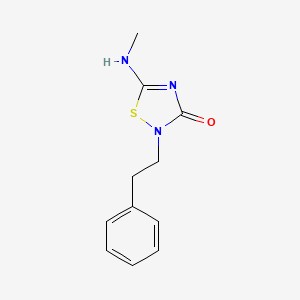
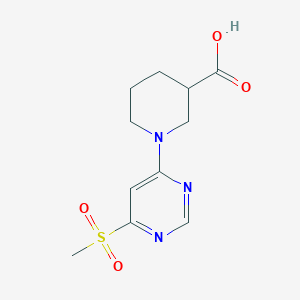
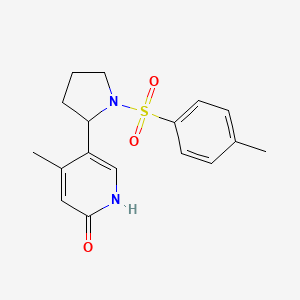



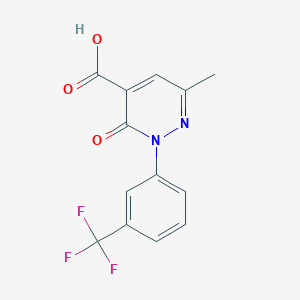

![7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B15058182.png)
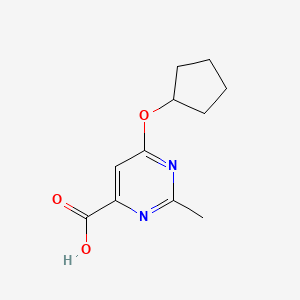
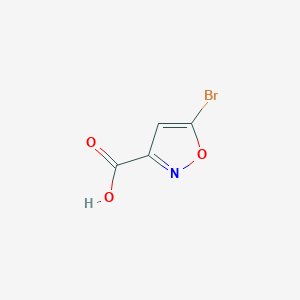
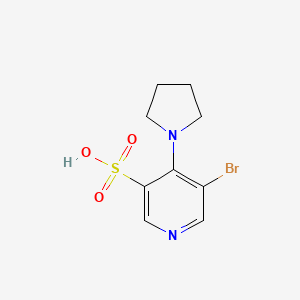
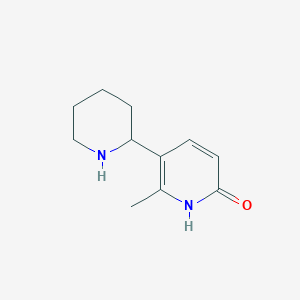
![3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one](/img/structure/B15058210.png)
